molecular formula C14H20O4 B12501800 Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate CAS No. 1841081-43-3

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Cat. No.: B12501800
CAS No.: 1841081-43-3
M. Wt: 252.31 g/mol
InChI Key: XKGDEWZOMATJSL-UHFFFAOYSA-N
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Description

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is an organic compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 1-phenoxypropan-2-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and the development of new compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenoxypropan-2-yl group differentiates it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

ethyl 3-(1-phenoxypropan-2-yloxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-16-14(15)9-10-17-12(2)11-18-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDEWZOMATJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC(C)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192760
Record name Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-43-3
Record name Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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